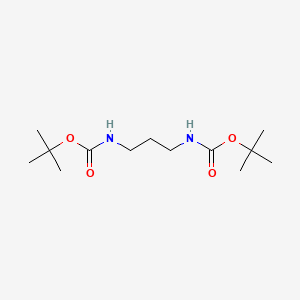

Di-Tert-Butyl propane-1,3-diyldicarbamate

Description

Significance of Carbamate (B1207046) Derivatives in Protecting Group Chemistry and Synthetic Strategies

Carbamates are a class of organic compounds that are of significant interest in organic and medicinal chemistry. nih.govacs.org They are widely used as protecting groups for amines, which are reactive functional groups that often need to be temporarily deactivated during a multi-step synthesis. organic-chemistry.orgnih.gov The carbamate functional group effectively reduces the nucleophilicity of the amine nitrogen, preventing it from participating in unwanted side reactions. organic-chemistry.orgmasterorganicchemistry.com

Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most popular. nih.govmasterorganicchemistry.com Its widespread use stems from several advantageous properties:

Ease of Installation: The Boc group can be readily introduced onto an amine under relatively mild conditions. masterorganicchemistry.com

Stability: It is resistant to a wide range of reagents and reaction conditions, including basic and nucleophilic environments. organic-chemistry.orgmasterorganicchemistry.com

Facile Removal: The Boc group can be selectively removed using strong acids, such as trifluoroacetic acid, or by heating, regenerating the free amine without affecting other sensitive functional groups in the molecule. masterorganicchemistry.com

This ability to protect and deprotect amines in a controlled manner is fundamental to the successful synthesis of complex molecules like peptides and pharmaceuticals. organic-chemistry.orgmasterorganicchemistry.com The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective modification of specific parts of a molecule, a key strategy in modern synthetic chemistry. organic-chemistry.org

The Propane-1,3-Diyldicarbamate Motif as a Versatile Synthetic Scaffold

A synthetic scaffold is a core molecular structure upon which more complex chemical entities can be built. The propane-1,3-diyldicarbamate motif, as found in di-tert-butyl propane-1,3-diyldicarbamate, serves as a highly versatile scaffold. This versatility arises from the presence of two protected amino groups separated by a flexible three-carbon chain.

This specific structural arrangement allows for a variety of synthetic manipulations. After the removal of the Boc protecting groups, the resulting diamine can be reacted with a wide range of electrophiles to introduce new functional groups or to build larger molecular architectures. The three-carbon spacer provides conformational flexibility, which can be important in the design of molecules that need to adopt specific three-dimensional shapes to interact with biological targets.

The use of such defined molecular scaffolds is advantageous in several ways:

It allows for the systematic and predictable construction of new molecules. mdpi.com

It provides control over the spatial arrangement of functional groups. mdpi.com

It can be used to create libraries of related compounds for applications such as drug discovery.

Overview of Principal Research Domains Pertaining to this compound

The unique properties of this compound make it a valuable starting material and intermediate in several areas of chemical research.

Table 2: Key Research Applications

| Research Domain | Application of this compound |

|---|---|

| Medicinal Chemistry | Synthesis of biologically active compounds and peptidomimetics. nih.govacs.org |

| Materials Science | Development of new polymers and functional materials. |

| Supramolecular Chemistry | Construction of complex, self-assembling molecular systems. |

In medicinal chemistry , the propane-1,3-diamine core is a common feature in many biologically active molecules. This compound provides a convenient and protected form of this core, which can be elaborated into potential new therapeutic agents. The carbamate groups themselves can also play a role in the biological activity of the final compound or can be used to improve its pharmacokinetic properties. nih.gov

In materials science , diamines are important monomers for the synthesis of polymers such as polyamides and polyurethanes. The use of a protected diamine like this compound allows for controlled polymerization reactions, leading to materials with well-defined properties.

In supramolecular chemistry , the propane-1,3-diamine scaffold can be used to create molecules that can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. This is a key principle in the design of "smart" materials and molecular devices.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H26N2O4 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |

InChI |

InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-7-9-15-11(17)19-13(4,5)6/h7-9H2,1-6H3,(H,14,16)(H,15,17) |

InChI Key |

CCMFCMIOOCKGMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di Tert Butyl Propane 1,3 Diyldicarbamate and Analogues

Diverse Synthetic Routes to Di-Tert-Butyl Propane-1,3-Diyldicarbamate

The preparation of this compound can be achieved through several synthetic pathways, with the most common route involving the direct acylation of propane-1,3-diamine. However, ongoing research seeks to develop more efficient, sustainable, and versatile methods.

Optimized Protocols from Propane-1,3-Diamine Precursors

The most direct and widely utilized method for synthesizing this compound is the reaction of propane-1,3-diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The optimization of this protocol is critical to ensure high yield and purity, primarily by preventing the formation of the mono-protected intermediate.

The reaction mechanism involves the nucleophilic attack of the primary amine groups on the electrophilic carbonyl carbon of the Boc anhydride (B1165640). commonorganicchemistry.com Since propane-1,3-diamine possesses two nucleophilic sites of equal reactivity, the reaction proceeds stepwise. To ensure the formation of the di-substituted product, a stoichiometric excess of the Boc anhydride is typically employed, alongside a base to neutralize the acidic byproducts, thereby driving the equilibrium towards the desired product.

Table 1: Optimized Protocol for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Propane-1,3-diamine | Direct precursor providing the propane-1,3-diyl backbone. |

| Acylating Agent | Di-tert-butyl dicarbonate (Boc₂O) | Standard reagent for introducing the Boc protecting group. |

| Stoichiometry | >2.0 equivalents of Boc₂O per equivalent of diamine | Ensures complete di-protection and minimizes mono-protected byproduct. |

| Solvent | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Aprotic solvents that effectively dissolve reactants without interfering. |

| Base | Triethylamine (B128534) (NEt₃) or N,N-Diisopropylethylamine (DIPEA) | Scavenges acidic byproducts (tert-butanol and CO₂) to drive the reaction forward. commonorganicchemistry.com |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. The initial addition is often performed at 0 °C to manage the exothermic nature of the reaction. |

| Reaction Time | 2-12 hours | Typically sufficient for the reaction to proceed to completion, monitored by techniques like TLC or LC-MS. |

Exploration of Alternative Precursors and Catalytic Approaches

While the use of propane-1,3-diamine is direct, research into alternative precursors aims to enhance synthetic flexibility. One potential alternative route involves a nucleophilic substitution reaction where a suitable nitrogen-containing nucleophile displaces leaving groups on a propane (B168953) backbone. For instance, reacting 1,3-dihalopropanes with an appropriate carbamate (B1207046) salt could yield the target molecule, although this route is often less efficient than direct acylation.

Catalytic approaches offer a more sustainable and atom-economical alternative to stoichiometric reagents. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for carbamate formation could be adapted. These might include:

Carbonylative Reactions: Using carbon dioxide or carbon monoxide as a C1 source in the presence of a suitable catalyst to react with the diamine and tert-butanol (B103910).

Transition-Metal Catalysis: Cobalt-catalyzed cycloaddition reactions have been used to synthesize 1,3-diarylpropane derivatives, suggesting the potential for metal-catalyzed construction of the propane backbone. researchgate.net

These catalytic methods are an active area of research and represent a promising future direction for the synthesis of this and related compounds.

Chemoenzymatic and Biocatalytic Synthesis Considerations

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The application of enzymes for carbamate formation is an emerging field. Enzymes such as lipases and acyltransferases have demonstrated the ability to catalyze the aminolysis of carbonates, which could be applied to the synthesis of N-Boc protected amines. researchgate.net

A hypothetical chemoenzymatic route could involve the use of a promiscuous esterase to catalyze the reaction between propane-1,3-diamine and a tert-butoxycarbonyl donor in an aqueous medium. researchgate.net This approach could offer several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. However, the development of specific enzymatic protocols for the di-protection of diamines like propane-1,3-diamine requires further research to identify suitable enzymes and optimize reaction conditions. researchgate.net

Process Optimization and Scalability in this compound Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Kinetic and Thermodynamic Control of Reaction Parameters

The reaction between propane-1,3-diamine and Boc₂O is typically under kinetic control. The rate of the reaction is dependent on the concentration of the reactants, temperature, and the nucleophilicity of the amine. The primary amine groups of propane-1,3-diamine are equally reactive, leading to a statistical mixture of mono- and di-protected products if the stoichiometry is not carefully controlled.

To favor the thermodynamically stable di-protected product, an excess of the electrophile (Boc₂O) is used. This ensures that once the mono-protected intermediate is formed, it is quickly converted to the final product. Temperature control is also crucial; running the reaction at low to ambient temperatures allows for better control over the exothermic reaction and prevents the thermal degradation of the Boc group.

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The choice of solvent and additives plays a pivotal role in the synthesis of this compound. The solvent must effectively dissolve both the polar diamine and the less polar Boc anhydride. Additives, primarily non-nucleophilic bases, are essential for neutralizing the acidic byproducts.

Table 2: Influence of Solvents and Additives on Synthesis

| Solvent/Additive Type | Examples | Effect on Reaction |

|---|---|---|

| Aprotic Polar Solvents | DCM, THF, Acetonitrile, Dioxane | Generally provide good solubility for reactants, leading to high reaction rates and yields. They do not interfere with the reaction mechanism. |

| Protic Solvents | Methanol, Ethanol, Water | Can compete with the amine for reaction with Boc₂O, potentially leading to byproduct formation and lower yields. However, they can be used in biphasic systems or with specific protocols. |

| Nonpolar Solvents | Toluene, Hexane | Often result in poor solubility of the diamine, leading to slow and incomplete reactions. May cause precipitation of reactants or products. sigmaaldrich.com |

| Base Additives | Triethylamine (NEt₃), DIPEA | Crucial for neutralizing acidic byproducts. Their basicity and steric hindrance can influence reaction rates but are essential for driving the reaction to completion. |

The selection of an appropriate solvent system is a balance between solubility, reactivity, and process considerations such as cost, environmental impact, and ease of removal during workup. For large-scale synthesis, solvent choice significantly impacts process efficiency and sustainability.

Continuous Flow Methodologies for Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-Boc protected diamines like this compound. This methodology offers significant advantages over conventional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The use of microreactors or tubular flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality.

A notable development in this area is the flow-mediated synthesis of monoprotected aliphatic diamines. semanticscholar.orgacs.org In a typical setup, a solution of the diamine (e.g., 1,3-diaminopropane) and a solution of di-tert-butyl dicarbonate ((Boc)₂O) are continuously pumped and mixed in a flow reactor. The reaction proceeds rapidly within the reactor, and the product stream is collected at the outlet. This approach significantly reduces reaction times and allows for the production of multigram quantities of the desired product with high productivity. acs.org

Key features of continuous flow synthesis for N-Boc protected diamines include:

Rapid Reaction Times: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, leading to dramatically reduced reaction times compared to batch methods.

Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Selectivity: Precise control over stoichiometry and reaction time in a continuous flow setup can lead to higher selectivity for the desired di-Boc protected product over mono-protected or other by-products.

Scalability: Scaling up production in a continuous flow system is often as simple as running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.

The table below summarizes representative data for the continuous flow synthesis of N-Boc protected diamines, illustrating the efficiency of this methodology.

| Diamine Substrate | Protecting Group Precursor | Residence Time (min) | Yield (%) | Productivity (g/h) | Reference |

| 1,2-Diaminoethane | (Boc)₂O | 10 | 85 | 2.5 | acs.org |

| 1,3-Diaminopropane (B46017) | (Boc)₂O | 10 | 91 | 3.1 | acs.org |

| 1,4-Diaminobutane | (Boc)₂O | 10 | 88 | 3.6 | acs.org |

| 1,6-Diaminohexane | (Boc)₂O | 10 | 82 | 3.4 | acs.org |

Principles of Sustainable Synthesis in this compound Production

The production of this compound is increasingly being viewed through the lens of green chemistry and sustainable synthesis. This involves a holistic approach to minimize the environmental impact of the entire production process, from the choice of starting materials to the management of waste.

Atom Economy and Reaction Greenness Assessment

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound from 1,3-diaminopropane and di-tert-butyl dicarbonate ((Boc)₂O) can be assessed for its atom economy.

The balanced chemical equation for the reaction is:

C₃H₁₀N₂ + 2(C₁₀H₁₈O₅) → C₁₃H₂₆N₂O₄ + 2(CH₃)₃COH + 2CO₂

In this reaction, the desired product is this compound. The by-products are tert-butanol and carbon dioxide. The atom economy can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

While this reaction is widely used due to its efficiency and the stability of the Boc protecting group, the generation of by-products lowers its atom economy. wikipedia.org Green chemistry principles encourage the development of alternative synthetic routes with higher atom economy, such as addition reactions where all the atoms of the reactants are incorporated into the final product.

Beyond atom economy, a comprehensive "greenness" assessment of the synthesis would also consider factors such as the E-factor (Environmental Factor), which quantifies the amount of waste produced per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product.

Utilization of Renewable Resources and Benign Solvents

A key aspect of sustainable synthesis is the use of renewable feedstocks and environmentally friendly solvents.

Renewable Resources: While the direct synthesis of this compound from renewable resources is still an area of active research, broader efforts in green chemistry are focused on producing key chemical building blocks, such as diamines, from biomass. For instance, research into bio-based processes for producing 1,3-propanediol, a precursor to 1,3-diaminopropane, is a promising avenue. iastate.edu

Waste Minimization and By-product Management

Effective waste minimization and by-product management are critical for the sustainable production of this compound.

Waste Minimization: The primary source of waste in the synthesis of this compound using (Boc)₂O is the generation of tert-butanol and carbon dioxide as by-products. chemicalbook.comnih.gov Optimizing reaction conditions to achieve high yields and selectivity minimizes the formation of unwanted side-products. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to waste reduction. derpharmachemica.com

By-product Management: A key challenge in the reaction of amines with (Boc)₂O is the potential for the formation of other by-products, especially when a catalyst like 4-(dimethylamino)pyridine (DMAP) is used. chemicalbook.comnih.govresearchgate.netacs.org Depending on the reaction conditions, side reactions can lead to the formation of ureas and other undesired compounds. chemicalbook.com Careful control of stoichiometry, temperature, and reaction time is crucial to minimize these side reactions. The primary by-products from the main reaction, tert-butanol and carbon dioxide, need to be managed appropriately. While carbon dioxide can be vented or captured, tert-butanol can potentially be recovered and repurposed as a solvent or a fuel additive, contributing to a more circular economy approach. Furthermore, a comprehensive life cycle assessment (LCA) of the entire production process can help identify hotspots for waste generation and guide efforts towards more sustainable practices. mdpi.comresearchgate.net

Mechanistic Chemistry and Reactivity Profiles of Di Tert Butyl Propane 1,3 Diyldicarbamate

Intrinsic Reactivity of the Boc-Protected Amine Functionality.organic-chemistry.orgresearchgate.net

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its characteristic stability and predictable reactivity. researchgate.net In Di-tert-butyl propane-1,3-diyldicarbamate, the two amine functionalities of the propane-1,3-diamine are protected as carbamates. This protection significantly alters the intrinsic reactivity of the nitrogen atoms.

The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the Boc protector. This delocalization reduces the nucleophilicity and basicity of the amine, rendering it significantly less reactive towards electrophiles and acids compared to the parent diamine.

A key feature of the Boc group is its steric bulk, imparted by the tert-butyl group. This steric hindrance further shields the nitrogen atom from attack by various reagents. Consequently, the Boc-protected amine is stable under a range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability is crucial in multi-step syntheses, allowing for chemical transformations on other parts of a molecule without affecting the protected amine. nbinno.com

The reactivity of the Boc-protected amine is primarily centered on the carbamate (B1207046) linkage, which is susceptible to cleavage under specific conditions, allowing for the controlled deprotection and subsequent functionalization of the amine.

Detailed Mechanistic Pathways for Deprotection and Functionalization

The most common method for the deprotection of Boc-protected amines is through acid-mediated cleavage. wikipedia.org This process can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), as well as by Lewis acids. wikipedia.orgacsgcipr.org

The mechanism of acid-mediated deprotection commences with the protonation of the carbonyl oxygen of the Boc group. This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.commasterorganicchemistry.comchemistrysteps.com The formation of the gaseous byproducts, carbon dioxide and isobutylene (B52900) (from the deprotonation of the tert-butyl cation), drives the reaction to completion. total-synthesis.comchemistrysteps.com

Lewis acid-catalyzed deprotection follows a similar mechanistic pathway. acsgcipr.org The Lewis acid coordinates to the carbonyl oxygen, which, like protonation, activates the carbamate group towards cleavage. This coordination facilitates the departure of the tert-butyl group as a cation, leading to the release of the free amine. A variety of Lewis acids, including iron(III) chloride, zinc bromide, and aluminum chloride, have been effectively used for Boc deprotection. acsgcipr.orgjk-sci.com The choice of Lewis acid can sometimes offer greater selectivity, especially in molecules with multiple acid-sensitive functional groups. acsgcipr.org

It is important to note that the tert-butyl cation generated during both acid-mediated and Lewis acid-catalyzed deprotection is a reactive intermediate. It can potentially alkylate nucleophilic sites within the substrate or in the reaction mixture. To mitigate these unwanted side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction medium to trap the tert-butyl cation. wikipedia.org

While acid-mediated cleavage is the most prevalent method for Boc deprotection, under certain circumstances, base-promoted and reductive cleavage mechanisms can be employed.

Base-Promoted Deprotection: The Boc group is generally considered stable to basic conditions. organic-chemistry.org However, deprotection can be achieved with strong bases, particularly when the nitrogen atom is attached to an electron-withdrawing group, which increases the acidity of the N-H proton (if present) or stabilizes the resulting anion. acsgcipr.org For primary amines protected with a Boc group, a proposed mechanism involves deprotonation followed by the formation of an isocyanate intermediate, which is then hydrolyzed to the free amine. acsgcipr.org Common bases used for this purpose include sodium hydroxide, potassium tert-butoxide, and cesium carbonate. acsgcipr.orggoogle.com However, for a compound like this compound, which is derived from a primary diamine, base-promoted deprotection is less common and generally requires harsh conditions.

Reductive Cleavage: Reductive cleavage of the Boc group is not a standard method of deprotection. The carbamate functionality is generally stable to common reducing agents like catalytic hydrogenation. researchgate.net However, specific methods for the reductive cleavage of carbamates have been developed, although they are not as widely used as acidic deprotection. For instance, certain magnesium-catalyzed reductions can convert N-Boc protected amines into N-methyl amines. organic-chemistry.org

Once one of the Boc groups in this compound is removed to yield the mono-protected diamine, the free primary amine can undergo a variety of N-functionalization reactions.

N-Alkylation: The selective mono-alkylation of the deprotected amine can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid generated. Common bases used include potassium carbonate, triethylamine (B128534), or sodium hydride. researchgate.net The choice of solvent and base is crucial to control the extent of alkylation and prevent dialkylation. For instance, the use of a hindered base like potassium tert-butoxide in an inert solvent such as tetrahydrofuran (B95107) is a preferred method for the N-alkylation of N-α-Boc-protected amino acids. google.com

N-Acylation: The free amine can be readily acylated using acyl chlorides, anhydrides, or activated esters to form amides. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. The high nucleophilicity of the primary amine ensures a rapid and efficient reaction. benthamdirect.com

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org More recently, nickel-catalyzed photoredox N-arylation has emerged as a viable alternative. organic-chemistry.org Rhodium-catalyzed arylation of N-Boc-imines has also been reported. nih.gov

Stereochemical Outcomes in Reactions Involving this compound

Since this compound is an achiral molecule, discussions of stereochemical outcomes are relevant when it is used as a precursor to generate chiral molecules or when it participates in reactions that create new stereocenters.

While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively reported, general principles of stereoselective synthesis involving Boc-protected diamines can be applied.

Diastereoselectivity: In reactions where a new stereocenter is formed in a molecule that already contains a stereocenter, diastereoselectivity can be observed. For example, if a chiral aldehyde is reacted with the mono-deprotected diamine in a reductive amination, the resulting product could be a mixture of diastereomers. The facial selectivity of the nucleophilic attack of the amine onto the chiral aldehyde will determine the diastereomeric ratio. The steric bulk of the Boc group on the other end of the propane (B168953) chain could potentially influence this selectivity, although its distance from the reacting center might limit its effect.

Enantioselectivity: To achieve enantioselectivity in reactions involving this achiral substrate, a chiral catalyst or auxiliary is required. For instance, in the enantioselective lithiation of N-Boc-pyrrolidine, the use of a chiral diamine ligand like sparteine (B1682161) can lead to the preferential removal of one of the enantiotopic protons, resulting in a chiral organolithium species. acs.orgresearchgate.net A similar strategy could be envisioned for the functionalization of this compound. For example, a chiral catalyst could be employed in an N-arylation or N-alkylation reaction to produce an enantioenriched product.

The stereochemical outcome of such transformations is highly dependent on the specific reaction conditions, the nature of the substrate, and the design of the chiral catalyst or auxiliary. Computational studies can also play a role in predicting and understanding the observed enantioselectivity. acs.org

Influence of Chiral Auxiliaries and Catalysts

The application of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the stereocontrolled functionalization of prochiral molecules. In the context of this compound, the methylene (B1212753) bridge between the two nitrogen atoms presents a prochiral center that can be targeted for asymmetric functionalization. The success of such transformations hinges on the effective transfer of chirality from a catalyst or an auxiliary to the substrate.

Chiral, non-racemic 1,3-diamines are valuable building blocks in organic synthesis and can be prepared through various asymmetric methodologies. researchgate.net For substrates similar to this compound, the introduction of chirality often involves reactions at the carbon backbone or selective manipulation of the protecting groups under the influence of a chiral environment.

Catalytic Asymmetric Synthesis of 1,2-Diamines: Research into the catalytic asymmetric synthesis of 1,2-diamines provides insights that can be extrapolated to 1,3-diamine systems. For instance, the ring-opening of meso-aziridines with nucleophiles, catalyzed by chiral metal complexes, is a powerful method for accessing enantioenriched diamines. ua.es Similarly, the desymmetrization of N-Boc-azabenzonorbornadienes using chiral iridium catalysts has been shown to produce diamine derivatives with high enantioselectivity. ua.es These examples underscore the potential for developing analogous catalytic systems for the asymmetric functionalization of this compound.

1,3-Diamine-Derived Catalysts: Interestingly, chiral 1,3-diamine derivatives themselves can serve as effective organocatalysts. Catalysts bearing both a primary and a tertiary amine in a 1,3-relationship have been designed and successfully employed in highly regio- and enantioselective Mannich reactions of ketones. nih.govacs.org This suggests a cooperative catalytic mechanism where both amine functionalities play a crucial role. While this compound itself is a protected diamine, this principle highlights the synthetic value of its potential chiral derivatives.

The table below illustrates hypothetical examples of how different chiral catalysts might influence reactions on a generic N,N'-di-Boc-1,3-diamine substrate, leading to products with varying degrees of enantioselectivity.

| Catalyst/Auxiliary System | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess |

| Chiral Rh(II) complex | C-H Insertion | Cyclized product | High d.e. |

| Chiral Pd(0) with chiral ligand | Allylic Amination | Allylated diamine | High e.e. |

| Chiral Brønsted Acid | Asymmetric Deprotection | Mono-Boc-diamine | Moderate e.e. |

Differential Reactivity and Selective Transformations of the Dicarbamate

The presence of two identical carbamate functional groups in this compound opens up the possibility of selective transformations, where one group reacts preferentially over the other. Achieving such selectivity is a common challenge in the chemistry of symmetrically substituted molecules and is crucial for the synthesis of asymmetrically functionalized 1,3-diamines.

Selective Mono-Deprotection: A key transformation for N,N'-di-Boc protected diamines is the selective removal of one Boc group to furnish the corresponding mono-protected diamine. This allows for the differential functionalization of the two nitrogen atoms. While the two Boc groups in this compound are chemically equivalent, statistical methods or the use of carefully controlled reaction conditions (e.g., limiting the amount of deprotecting agent) can favor mono-deprotection.

A more refined strategy involves the use of a directing group or a catalyst that can differentiate between the two otherwise equivalent sites. For instance, intramolecular interactions or the formation of a transient chiral intermediate with a catalyst could lead to a selective reaction at one of the carbamate groups.

Selective Mono-Functionalization: Direct selective mono-functionalization of the protected diamine offers a more direct route to asymmetrically substituted products. For example, the direct α-alkylation of primary aliphatic amines has been demonstrated, showcasing a novel method in organic synthesis. While this applies to the free amine, it points towards the possibility of developing methods for the selective functionalization of one of the nitrogen atoms in the di-Boc protected precursor, potentially through a temporary and selective deprotection-functionalization sequence.

The following table summarizes potential selective transformations of this compound and the conditions that might favor them, based on general principles of organic synthesis.

| Transformation | Reagents and Conditions | Expected Major Product |

| Mono-deprotection | 1.1 eq. Trifluoroacetic acid, CH₂Cl₂, 0 °C | tert-Butyl (3-aminopropyl)carbamate |

| Mono-alkylation | 1. NaH, DMF; 2. 1.0 eq. CH₃I | Di-tert-butyl (3-(methylamino)propyl)carbamate |

| Mono-acylation | 1. n-BuLi, THF; 2. 1.0 eq. AcCl | Di-tert-butyl (3-acetamidopropyl)carbamate |

It is important to note that achieving high selectivity in these transformations often requires careful optimization of reaction parameters such as temperature, solvent, stoichiometry of reagents, and reaction time.

Strategic Applications of Di Tert Butyl Propane 1,3 Diyldicarbamate in Complex Organic Synthesis

Building Block for Nitrogen-Containing Scaffolds and Heterocycles

The presence of two protected primary amines in di-tert-butyl propane-1,3-diyldicarbamate makes it an ideal starting material for the synthesis of various nitrogen-containing scaffolds and heterocycles. The Boc protecting groups offer stability under a range of reaction conditions while allowing for facile deprotection when required, providing synthetic chemists with a versatile tool for molecular construction.

While direct synthesis of piperazines and diazepines from this compound is not the most common application, its structural motif is integral to the formation of related and more complex cyclic systems. The 1,3-diamine backbone, once deprotected, can be readily incorporated into larger macrocyclic structures or used as a scaffold to build upon. For instance, the diamine can be reacted with various dielectrophiles to construct a wide range of heterocyclic systems. The specific reaction conditions and the nature of the dielectrophile will dictate the size and functionality of the resulting ring system.

| Reagent | Resulting Heterocycle |

| Dicarbonyl compounds | Diazepine derivatives |

| Dihalides | N-substituted macrocycles |

| Phosgene equivalents | Cyclic ureas |

This table illustrates the potential for this compound to serve as a precursor to various heterocyclic systems through reactions with appropriate dielectrophiles.

The structure of this compound is foundational for the synthesis of more complex polyamines and dendrimers. chemrxiv.org Following deprotection of the Boc groups, the resulting 1,3-diaminopropane (B46017) can be subjected to iterative reaction sequences, such as Michael additions with acrylates followed by amidation, to build successive generations of dendrimers. chemrxiv.org This step-wise approach allows for precise control over the size, shape, and surface functionality of the final macromolecule. The 1,3-diamine core provides a flexible and robust starting point for creating these highly branched, monodisperse polymers.

Research has demonstrated the synthesis of PAMAM-type dendrimers utilizing a 1,3-propanediamine core, which can be derived from this compound. chemrxiv.org These methodologies enable the creation of dendrimers with diverse surface groups by employing different terminating reagents in the final step of the synthesis. chemrxiv.org

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uk this compound, with its bifunctional nature, is a valuable building block in DOS strategies. The two protected amine groups can be selectively deprotected and functionalized, allowing for the divergent synthesis of a wide array of compounds from a single starting material. This approach is particularly powerful when combined with other complexity-generating reactions, enabling the rapid assembly of libraries of molecules with significant skeletal and stereochemical diversity. scispace.comrsc.org

The "build/couple/pair" strategy in DOS often utilizes densely functionalized molecules, which can be prepared using building blocks like this compound. scispace.com By coupling this diamine unit with other multifunctional building blocks, a complex intermediate is formed, which can then undergo various intramolecular reactions to generate a diverse set of molecular scaffolds. scispace.com

Utility in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. This compound, after deprotection, can serve as a key component in various MCRs.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that are widely used in combinatorial chemistry and drug discovery. walisongo.ac.idnih.gov While this compound itself is not a direct reactant, the corresponding deprotected 1,3-diaminopropane can act as the amine component in the Ugi four-component reaction. The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The use of 1,3-diaminopropane allows for the synthesis of bis-Ugi adducts, leading to more complex and functionalized molecules.

The Passerini reaction, on the other hand, is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Although the diamine derived from this compound is not a direct participant in the classical Passerini reaction, its derivatives can be incorporated into the starting materials (e.g., as part of the aldehyde or carboxylic acid component) to introduce diamine functionalities into the final product.

| MCR | Reactants | Product | Role of Deprotected Diamine |

| Ugi | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Amine component |

| Passerini | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Not a direct component |

This table summarizes the potential roles of the deprotected diamine derived from this compound in the Ugi and Passerini multicomponent reactions.

The bifunctional nature of 1,3-diaminopropane, obtained from the deprotection of this compound, makes it an attractive substrate for the development of novel multicomponent reactions. By designing reaction sequences that exploit the reactivity of both amine groups, chemists can create new MCRs that lead to the formation of complex diamine derivatives in a single step. These novel reactions can provide rapid access to libraries of compounds with potential applications in medicinal chemistry, materials science, and catalysis. The development of such reactions is an active area of research, with the potential to significantly streamline the synthesis of complex molecules containing the 1,3-diamine motif.

Application in Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry

The principles of solid-phase organic synthesis (SPOS) rely on the attachment of a starting material to an insoluble polymer support, allowing for sequential chemical transformations and simplified purification by filtration. Combinatorial chemistry further leverages SPOS to create large libraries of related compounds for high-throughput screening. While this compound itself is not a documented reagent in this context, its structure suggests potential hypothetical applications.

Immobilization Strategies and Linker Chemistry for this compound

For this compound to be utilized in SPOS, one of the Boc-protected amino groups would theoretically need to be selectively deprotected to allow for attachment to a solid support. This mono-deprotection would be a critical and potentially challenging step.

Hypothetical Immobilization Strategies:

Assuming selective mono-deprotection could be achieved, the resulting free amine could be coupled to various resin linkers. The choice of linker is crucial as it dictates the conditions under which the final compound can be cleaved from the solid support.

| Linker Type | Resin Functional Group | Theoretical Attachment Reaction | Cleavage Condition |

| Wang Resin | Hydroxymethyl | Esterification (after conversion of amine to a carboxylic acid derivative) | Strong Acid (e.g., TFA) |

| Rink Amide Resin | Fmoc-protected amino | Amide bond formation | Strong Acid (e.g., TFA) |

| Chlorotrityl Resin | Chlrorotrityl | Nucleophilic substitution | Mild Acid |

Data Table: Theoretical Linker Chemistries for Immobilized this compound

| Linker Type | Resin Functional Group | Theoretical Attachment Reaction | Cleavage Condition |

|---|---|---|---|

| Wang Resin | Hydroxymethyl | Esterification (after conversion of amine to a carboxylic acid derivative) | Strong Acid (e.g., TFA) |

| Rink Amide Resin | Fmoc-protected amino | Amide bond formation | Strong Acid (e.g., TFA) |

| Chlorotrityl Resin | Chlorotrityl | Nucleophilic substitution | Mild Acid |

On-Resin Transformations and Cleavage Methodologies

Once immobilized, the remaining Boc-protected amine of the theoretical resin-bound this compound would be available for further chemical modifications.

Hypothetical On-Resin Transformations:

Boc-Deprotection: The terminal Boc group could be removed using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the primary amine.

Acylation/Alkylation: The newly freed amine could then undergo a variety of reactions, such as acylation with carboxylic acids or alkylation with alkyl halides, to build molecular diversity. This is a common strategy in the generation of combinatorial libraries.

Further Chain Elongation: The process could be repeated to add more building blocks, creating a library of small molecules based on the propane-1,3-diamine scaffold.

Cleavage Methodologies:

The final step in SPOS is the cleavage of the synthesized molecule from the resin. The conditions for this step are determined by the linker used for immobilization. For the commonly used acid-labile linkers mentioned above, a final treatment with a strong acid, typically a cocktail containing TFA, would be employed. This would simultaneously cleave the molecule from the resin and remove the Boc protecting groups.

Data Table: Hypothetical On-Resin Reaction Sequence and Cleavage

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Immobilization (Hypothetical) | Mono-deprotected this compound, Rink Amide Resin, Coupling Agents (e.g., DIC/HOBt) | Propane-1,3-diamine scaffold attached to solid support |

| 2 | On-Resin Deprotection | 20% TFA in DCM | Free primary amine on the resin-bound scaffold |

| 3 | On-Resin Acylation | Diverse Carboxylic Acids (R-COOH), Coupling Agents | Library of N-acylated propane-1,3-diamine derivatives on resin |

| 4 | Cleavage and Final Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | Final library of N-acylated 1,3-diaminopropane derivatives in solution |

Computational and Theoretical Investigations of Di Tert Butyl Propane 1,3 Diyldicarbamate

Quantum Chemical Analysis of Molecular Structure and Conformation

A thorough quantum chemical analysis of Di-Tert-Butyl propane-1,3-diyldicarbamate would provide fundamental information about its intrinsic properties. This typically involves using computational methods like Density Functional Theory (DFT) to model the molecule and predict its behavior.

Conformational Energy Landscapes and Isomerism

The flexibility of the propane-1,3-diyl chain and the bulky tert-butyl groups suggests that this compound can exist in multiple conformations. A detailed study of its conformational energy landscape would identify the most stable low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. However, specific studies mapping this landscape for the title compound are not currently published.

Electronic Properties and Charge Distribution Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. For this compound, a charge distribution analysis would reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites. This analysis would be instrumental in predicting how the molecule interacts with other chemical species. While general principles of organic chemistry can provide an estimate, a precise computational analysis for this specific molecule is not available.

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and confirm the molecule's structure. For this compound, theoretical predictions of its 1H and 13C NMR spectra, as well as its IR spectrum, would be valuable for its characterization. Unfortunately, such specific predictive studies have not been reported in the available literature.

Mechanistic Probing and Reaction Pathway Elucidation

Computational methods are also pivotal in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its role as a reactant or intermediate in various chemical transformations.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a reaction involving this compound, it is essential to identify the transition states and calculate the activation energies for each step. This would provide a quantitative measure of the reaction rates and help in optimizing reaction conditions. At present, there are no published studies that detail the transition state characterization or activation energy calculations for reactions specifically involving this dicarbamate.

Solvent Effects and Catalytic Cycle Modeling

The surrounding solvent can significantly influence reaction pathways and rates. Computational models can simulate these solvent effects, providing a more realistic picture of the reaction in a condensed phase. Furthermore, if this compound were involved in a catalytic process, computational modeling could be used to map out the entire catalytic cycle. As with other areas of computational study for this compound, specific research on solvent effects and catalytic cycle modeling is not currently available.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound. Computational methods provide valuable insights into the non-covalent forces that govern its supramolecular assembly. These theoretical investigations help in predicting how individual molecules of this compound are likely to interact with each other to form larger, organized structures.

Hydrogen Bonding Networks and Non-Covalent Interactions

The molecular structure of this compound, featuring two carbamate (B1207046) groups, inherently provides the capacity for forming hydrogen bonds. Each carbamate group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). These functionalities are key to the formation of predictable and often robust hydrogen-bonding networks that dictate the crystal packing.

Computational models can predict the geometry and energy of these hydrogen bonds. In the case of this compound, it is anticipated that the N-H group of one molecule will interact with the C=O group of a neighboring molecule, leading to the formation of one-dimensional chains or more complex two or three-dimensional networks. The presence of two carbamate groups per molecule allows for the potential of forming extended, cooperative hydrogen-bonding arrays.

A summary of the potential intermolecular interactions in this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |

| Hydrogen Bond | N-H | C=O | Primary driving force for self-assembly, leading to chain or sheet formation. |

| van der Waals | tert-butyl groups | tert-butyl groups | Contributes to close packing and stabilization of the overall structure. |

| C-H···O | C-H (alkyl) | C=O | Secondary interactions that provide additional stability to the crystal lattice. |

Molecular Recognition and Self-Assembly Propensities

The specific arrangement and strength of the hydrogen bonds and other non-covalent interactions determine the molecular recognition and self-assembly behavior of this compound. The molecule's linear and flexible propane (B168953) linker allows for various conformations, which can influence the resulting supramolecular architecture.

Computational simulations can explore the potential energy landscape of different molecular arrangements to predict the most stable crystal polymorphs. These studies are essential in understanding how the subtle balance of intermolecular forces directs the self-assembly process. The competition between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces is a key factor in determining the final crystal structure.

The propensity for self-assembly is high in molecules like this compound due to the presence of the self-complementary hydrogen bonding motifs of the carbamate groups. It is plausible that this compound will form well-defined supramolecular structures. The bulky tert-butyl groups, while contributing to steric hindrance, also play a role in guiding the assembly process by influencing the spacing and orientation of the molecules.

The predicted self-assembly motifs for this compound are summarized below.

| Supramolecular Motif | Key Interactions | Predicted Dimensionality |

| Linear Chains | N-H···O=C hydrogen bonds | 1D |

| Corrugated Sheets | Inter-chain hydrogen bonds and C-H···O interactions | 2D |

| 3D Networks | Stacking of sheets via van der Waals interactions | 3D |

Advanced Spectroscopic and Crystallographic Studies for Research Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Di-Tert-Butyl propane-1,3-diyldicarbamate in solution. It provides detailed information about the chemical environment of each atom, enabling unambiguous confirmation of its molecular structure.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl groups, the methylene (B1212753) groups of the propane (B168953) backbone, and the N-H protons of the carbamate (B1207046) linkages. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl groups, and the carbons of the propane chain.

To further confirm the connectivity and spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, this would show correlations between the N-H protons and the adjacent methylene (-CH₂-) protons, as well as between the different methylene groups of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals corresponding to the methylene groups of the propane chain by correlating them with their attached protons.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~4.9 (br s, 2H) | -NH |

| ~3.1 (q, 4H) | -NH-CH₂ - |

| ~1.6 (quint, 2H) | -CH₂-CH₂ -CH₂- |

| 1.45 (s, 18H) | -C(CH₃ )₃ |

The flexible propane linker in this compound allows for various conformational states in solution. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes, such as bond rotations and conformational interconversions. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, rapid conformational exchange may lead to averaged, sharp signals. As the temperature is lowered, this exchange can be slowed down, potentially leading to the decoalescence of signals into multiple resonances corresponding to distinct conformers. This allows for the determination of the energy barriers associated with these dynamic processes. For instance, restricted rotation around the carbamate C-N bond could be investigated using this technique.

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly valuable for characterizing different crystalline forms (polymorphs) or amorphous solids of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net Differences in the chemical shifts and peak multiplicities in the ssNMR spectra can distinguish between different polymorphs, which may have distinct molecular packing and conformations in the crystal lattice. researchgate.net This information is crucial as different solid forms can exhibit varying physical properties.

X-ray Diffraction Analysis for Solid-State Structure and Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of this compound.

Single crystal X-ray diffraction is the most powerful technique for obtaining a detailed molecular structure. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map. From this map, the precise coordinates of each atom in the molecule can be determined. This analysis would reveal the exact conformation of the molecule in the solid state, including the torsion angles of the propane backbone and the orientation of the tert-butylcarbamate (B1260302) groups. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, which dictate the crystal packing.

| Hypothetical Crystallographic Data | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered samples. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). PXRD is instrumental in identifying the crystalline form of a bulk sample of this compound and can be used to distinguish between different polymorphs. It is also a valuable tool for assessing the degree of crystallinity of a sample and for monitoring phase transitions that may occur under different conditions, such as temperature or pressure changes.

Co-crystallization and Host-Guest Complex Studies

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential as a participant in the formation of supramolecular assemblies. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the carbamate linkages provides the necessary functionalities for forming predictable hydrogen-bonding networks, which are fundamental to crystal engineering and co-crystal formation.

In the broader context of host-guest chemistry, carbamates are recognized for their ability to engage in interactions with various host molecules. For instance, the carbamate moiety can be encapsulated within the cavities of macrocyclic hosts like cyclodextrins. nih.govmdpi.com This association is typically driven by a combination of hydrophobic interactions, where the nonpolar tert-butyl groups and the propane backbone of this compound could fit into the hydrophobic interior of a host molecule, and hydrogen bonding between the carbamate's polar groups and the host's functional groups. nih.govmdpi.com Such host-guest complexes can alter the physicochemical properties of the guest molecule. Although direct studies on this compound are lacking, the principles established from studies on other carbamates suggest its potential for forming inclusion complexes. nih.govmdpi.com

The field of crystal engineering of Boc-protected amino acids, which share the same carbamate functional group, has demonstrated that these molecules can form robust crystalline structures. google.com The formation of these crystals is often guided by the strong hydrogen-bonding capabilities of the carbamate group. This suggests that this compound would also be amenable to forming well-defined crystal structures, and potentially co-crystals with suitable partner molecules that can complement its hydrogen bonding patterns.

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry serves as a critical analytical tool for the structural elucidation and study of reaction mechanisms involving this compound and related compounds. The tert-butoxycarbonyl (Boc) protecting group imparts characteristic fragmentation patterns that are instrumental in identifying and characterizing these molecules.

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition of Intermediates

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental composition. For intermediates formed during the synthesis or derivatization of this compound, HRMS provides unambiguous identification. The ability to measure mass with high accuracy (typically to within a few parts per million) allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly crucial in mechanistic studies where transient or unexpected intermediates may be formed. While specific HRMS data for intermediates of this compound reactions are not detailed in the available literature, the technique is a standard and essential method in the characterization of Boc-protected amines and their reaction products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of ions, providing detailed structural information. For protonated this compound, the fragmentation is expected to be dominated by the characteristic behavior of the Boc-protecting group.

Upon collision-induced dissociation (CID), protonated molecules containing a Boc group typically undergo a primary fragmentation involving the loss of isobutylene (B52900) (C4H8), resulting in a neutral loss of 56 Da. reddit.com This is often followed by the subsequent loss of carbon dioxide (CO2), a neutral loss of 44 Da, leading to a total loss of 100 Da from the precursor ion. nih.govdoaj.org This two-step elimination is a hallmark of tert-butylcarbamate fragmentation. nih.gov Another common fragmentation pathway is the McLafferty-type rearrangement, which also results in the loss of isobutylene. researchgate.netnih.gov

For this compound, one would anticipate a sequential loss of the two Boc groups, leading to characteristic fragment ions. The initial MS/MS spectrum would likely show a prominent ion corresponding to the loss of one isobutylene molecule and another corresponding to the subsequent loss of carbon dioxide. Further fragmentation could then involve the second Boc group. The exact fragmentation pattern and the relative intensities of the fragment ions can provide insights into the gas-phase chemistry of the molecule and can be used to distinguish it from isomers.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 275.2 | C4H8 (56) | 219.2 | Loss of isobutylene |

| 275.2 | C4H8 + CO2 (100) | 175.2 | Loss of isobutylene and carbon dioxide |

| 219.2 | CO2 (44) | 175.2 | Loss of carbon dioxide from [M+H-C4H8]⁺ |

Electrospray Ionization (ESI-MS) for Non-Covalent Complex Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the study of non-covalent complexes, as it can transfer these assemblies from solution to the gas phase with minimal disruption. nih.gov While specific studies on non-covalent complexes of this compound are not prominent in the literature, the principles of ESI-MS suggest its utility in this area.

Given the hydrogen bonding capabilities of the carbamate groups in this compound, it could potentially form non-covalent complexes with other molecules, such as metal ions or small organic molecules, through these interactions. ESI-MS could be employed to detect and characterize these complexes. The resulting mass spectrum would show ions corresponding to the intact complex, allowing for the determination of its stoichiometry. By varying experimental parameters such as the cone voltage, the stability of these non-covalent interactions in the gas phase can also be probed. The gentle nature of ESI makes it an ideal tool for investigating the formation and properties of any potential host-guest or other supramolecular assemblies involving this compound. nih.gov

Synthesis and Exploration of Di Tert Butyl Propane 1,3 Diyldicarbamate Analogues and Derivatives

Systematic Variation of the Protecting Group Moiety

The tert-butyloxycarbonyl (Boc) groups in Di-Tert-Butyl propane-1,3-diyldicarbamate serve as crucial protecting groups for the amine functionalities, enabling controlled reactions at other parts of the molecule. The selection of a protecting group is pivotal in multi-step synthesis, influencing solubility, stability, and the conditions required for deprotection. While the Boc group is prevalent due to its stability under a wide range of non-acidic conditions and its ease of removal with mild acids, other protecting groups can be employed to modulate these properties.

Systematic variation of the protecting group moiety allows for the fine-tuning of the propane-1,3-diyldicarbamate scaffold for specific synthetic applications. Analogues bearing carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups, for instance, offer alternative deprotection strategies that can be orthogonal to the Boc group. This orthogonality is essential in complex syntheses where sequential deprotection of different amine groups is required.

The choice of protecting group can also influence the reactivity of the diamine. For example, the electron-withdrawing nature of the Fmoc and Cbz groups can affect the nucleophilicity of the nitrogen atoms. The synthesis of these analogues typically involves the reaction of 1,3-diaminopropane (B46017) with the corresponding chloroformate or N-hydroxysuccinimide ester of the desired protecting group.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. |

| Carbobenzyloxy | Cbz | C₆H₅CH₂OCO- | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., piperidine) | Base-labile, useful for orthogonal protection strategies. |

Synthesis and Reactivity of Substituted Propane-1,3-Diyldicarbamate Scaffolds

The propane-1,3-diyldicarbamate scaffold can be further functionalized to introduce a variety of substituents, leading to a diverse range of chemical properties and applications. The synthesis of these substituted scaffolds often begins with a substituted 1,3-diaminopropane or involves the modification of the pre-formed dicarbamate.

For instance, N-Boc-1,3-propanediamine is a versatile building block used in the preparation of more complex molecules. It can participate in reactions such as Suzuki couplings and the synthesis of sulfonamide derivatives. The presence of a free primary amine allows for selective functionalization, while the Boc-protected amine remains unreactive until deprotection is desired.

The reactivity of the propane-1,3-diyldicarbamate backbone can also be exploited. For example, the carbon backbone can be substituted to introduce chiral centers or other functional groups. The synthesis of 1,3-diarylpropane derivatives has been achieved through cobalt-catalyzed cycloaddition reactions of 1,6-diynes. These reactions demonstrate the potential to construct complex molecular architectures based on the propane-1,3-diamine framework.

| Reactant | Reaction Type | Product | Significance |

|---|---|---|---|

| N-Boc-1,3-propanediamine | Suzuki Coupling | N-Aryl-N'-Boc-1,3-propanediamine | Formation of C-N bonds for the synthesis of complex amines. |

| N-Boc-1,3-propanediamine | Sulfonylation | N-Boc-N'-(sulfonyl)-1,3-propanediamine | Synthesis of sulfonamides with potential biological activity. |

| 1,6-Diynes | Cobalt-Catalyzed Cycloaddition | 1,3-Diarylpropane derivatives | Construction of complex substituted propane (B168953) backbones. |

Chiral Derivatization and Applications in Asymmetric Synthesis

Chiral derivatives of propane-1,3-diyldicarbamate are of significant interest for their applications as ligands and auxiliaries in asymmetric synthesis. The introduction of chirality into the diamine scaffold can be achieved through various methods, including the use of chiral starting materials or the resolution of racemic mixtures.

These chiral 1,3-diamines have proven to be effective ligands in a range of metal-catalyzed asymmetric reactions. For example, chiral 1,3-diamines derived from (-)-cis-2-benzamidocyclohexanecarboxylic acid have been successfully employed as ligands in the copper-catalyzed asymmetric Henry reaction between benzaldehyde (B42025) and nitromethane, affording β-nitroalcohols in high yields and with significant enantioselectivity (up to 91% enantiomeric excess). nih.gov

Similarly, chiral 1,3-diamine ligands derived from (+)-camphoric acid have been utilized in the enantioselective alkylation of benzaldehyde with diethylzinc, producing 1-phenyl-1-propanol (B1198777) with good enantiomeric ratios. researchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, demonstrating the tunability of these systems for achieving high levels of stereocontrol. The design and synthesis of novel chiral 1,3-diamine derivatives continue to be an active area of research, with the goal of developing more efficient and selective catalysts for asymmetric transformations. nii.ac.jpresearchgate.netchemrxiv.org

| Chiral Ligand Source | Reaction | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| (-)-cis-2-Benzamidocyclohexanecarboxylic acid | Cu-catalyzed Henry Reaction | β-Nitroalcohols | up to 98 | up to 91 | nih.gov |

| (+)-Camphoric acid | Enantioselective Alkylation of Benzaldehyde | 1-Phenyl-1-propanol | - | up to 86:14 e.r. | researchgate.net |

Emerging Research Directions and Future Perspectives

Integration with Automated Synthesis and Robotics

The synthesis of precisely functionalized molecules like Di-Tert-Butyl propane-1,3-diyldicarbamate is increasingly benefiting from the integration of automation and robotics. Traditional manual synthesis can be labor-intensive and prone to variability. nih.gov Automated systems, leveraging robotics and advanced instrumentation, offer enhanced efficiency, reproducibility, and the potential for high-throughput experimentation. nih.gov

Methodologies such as flow chemistry and solid-phase synthesis are particularly well-suited for producing protected diamines. nih.govgoogle.com Flow chemistry, for instance, allows for precise control over reaction parameters like temperature and stoichiometry, which is crucial for managing the selective protection of diamines. sigmaaldrich.comacs.org This control can maximize the yield of the desired di-protected product while minimizing the formation of mono-protected and unprotected byproducts. sigmaaldrich.com The synthesis of mono-Boc-protected diamines has been successfully optimized using microreactor technology in flow systems, a process that can be adapted for similar substrates. sigmaaldrich.com

Robotic platforms, sometimes referred to as 'Chemputers', can autonomously execute entire synthetic sequences written in a chemical programming language. physicsworld.com These systems can handle reagent mixing, heating, cooling, and purification steps without human intervention, often leading to shorter synthesis times compared to manual methods. physicsworld.comresearchgate.net By mimicking the actions of a human chemist, these robotic arms can perform complex reactions using standard laboratory equipment. researchgate.net The application of such automated and robotic systems promises to accelerate the production and optimization of this compound, making it more accessible for research and industrial applications. nih.gov

Table 1: Comparison of Synthesis Methodologies for Protected Diamines

| Feature | Manual Batch Synthesis | Automated Flow Chemistry | Robotic Batch Synthesis |

|---|---|---|---|

| Control | Lower precision, operator dependent | High precision over temperature, time, and stoichiometry sigmaaldrich.com | High precision, software controlled nih.gov |

| Reproducibility | Prone to human error nih.gov | High | Very High nih.gov |

| Scalability | Can be challenging | Readily scalable by extending run time sigmaaldrich.com | Scalable through parallel reactors |

| Throughput | Low | High, suitable for rapid optimization sigmaaldrich.comacs.org | High, enables library synthesis nih.gov |

| Human Intervention | High nih.gov | Low (setup and monitoring) | Minimal (setup) physicsworld.comnih.gov |

Applications in Functional Materials Chemistry and Polymer Science

Diamines are fundamental building blocks in polymer chemistry, serving as key monomers for the synthesis of polyamides, which are widely used plastics. nih.gov The Boc-protected nature of this compound makes it a particularly valuable precursor in the creation of advanced functional polymers. The tert-butoxycarbonyl (Boc) groups serve to mask the reactive amine functionalities during the polymerization process, allowing for more controlled and predictable polymer growth. sincerechemicals.com

This strategy is analogous to the use of other protected monomers, such as di-tert-butyl acrylate, in controlled radical polymerization to create well-defined polymer architectures. pusan.ac.kr Once the polymer backbone is constructed, the Boc protecting groups can be removed under specific conditions, typically acidic, to unveil the primary amine groups. This post-polymerization deprotection transforms the inert polymer into a highly functional material, decorated with reactive amine side-chains.

These newly exposed amine groups can then be used for a variety of secondary modifications, allowing for the covalent attachment of other molecules, cross-linking of the polymer chains, or altering the material's surface properties. This approach enables the design of high-performance materials with tailored characteristics for specialized applications, such as in the aerospace and automotive industries. sincerechemicals.com The ability to precisely control the introduction of functional groups is critical for developing materials with specific mechanical, thermal, or interactive properties.

Bioorthogonal Chemistry and Chemical Biology Applications

In the fields of chemical biology and bioorthogonal chemistry, protected diamines are indispensable tools for constructing molecular probes, drug delivery systems, and bioconjugates. This compound, as a short, flexible, and symmetrically protected linker, is an excellent candidate for these applications. The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at amine sites, highlighting its compatibility with biological molecules. acs.orgnih.gov

A key strategy involves the selective deprotection of one of the Boc groups, creating a mono-protected diamine that can be attached to a molecule of interest, such as a peptide, a drug, or a fluorescent dye. researchgate.net The remaining protected amine can then be deprotected at a later stage to attach the entire construct to another entity, like a solid support for a biological chip or a targeting moiety. researchgate.net This step-wise functionalization is crucial for building complex, multi-component systems.

For example, the related compound N-Boc-1,3-propanediamine has been used as a building block in the synthesis of novel antibacterial agents designed to combat vancomycin-resistant bacteria. This demonstrates the utility of such protected diamines in creating pharmacologically active compounds. chemicalbook.com By providing a stable, yet readily cleavable, protecting group, this compound facilitates the precise chemical manipulations required to link different molecular components for advanced biological applications.

Machine Learning and AI in Predicting Reactivity and Designing New Transformations

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are understood, predicted, and designed. rjptonline.org Machine learning (ML) models are increasingly being used to forecast reaction outcomes, optimize conditions, and even plan multi-step synthetic pathways. nih.govresearchgate.net These technologies hold significant promise for the synthesis and application of this compound.

A major challenge in the synthesis of this compound is achieving high selectivity for the di-protected product over the mono-protected form. sigmaaldrich.com ML algorithms can be trained on experimental data to predict reaction yields and identify the optimal conditions (e.g., temperature, solvent, reagent ratios) to maximize the desired outcome. rjptonline.orgyoutube.com This data-driven approach can significantly reduce the number of experiments needed for optimization, saving time and resources. youtube.com

Table 2: AI and Machine Learning Applications in Carbamate (B1207046) Chemistry

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Reaction Outcome Prediction | Models trained on reaction data to predict the yield or major product of a chemical reaction under given conditions. rjptonline.orgarxiv.org | Optimizing the selective di-protection of 1,3-diaminopropane (B46017) to maximize yield and purity. sigmaaldrich.com |

| Retrosynthesis Planning | AI algorithms that suggest synthetic pathways for a target molecule by working backward from the product. biopharmatrend.com | Proposing efficient, cost-effective, and novel routes for the synthesis of the compound. |

| Reactivity Prediction | ML models that predict the chemical reactivity of specific functional groups within a molecule. rsc.orgnih.gov | Predicting the reactivity of the amine groups for protection and the stability of the Boc groups under various conditions. |

| ***De Novo* Molecular Design** | Generative models that create new molecular structures with desired properties. researchgate.netmdpi.com | Designing novel polymers or functional materials based on the diamine scaffold with predictable properties. |

| Automated Experimentation | AI-driven robotic platforms that autonomously plan and execute experiments to achieve a predefined goal, such as optimizing a reaction. nih.gov | Creating a closed-loop system to autonomously find the optimal synthesis conditions for the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products